4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Description

Chemical Identity and Nomenclature

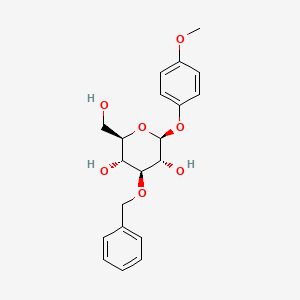

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a glycosidic compound that features a glucose unit modified with specific protective groups and aromatic substituents. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,3R,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol, which precisely describes the stereochemical configuration and functional group arrangement. Alternative nomenclature includes beta-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-, reflecting the glycosidic linkage between the glucose unit and the methoxyphenyl aglycone. The compound is also referenced in chemical databases under various synonyms, including Phenylmethyl D-Glucopyranoside derivatives, indicating its relationship to benzyl glucopyranosides.

The structural designation emphasizes the beta configuration of the anomeric carbon, which significantly influences the compound's biological activity and chemical reactivity. This stereochemical arrangement is particularly important in glycoscience research, where the anomeric configuration determines the three-dimensional orientation of the molecule and its potential interactions with biological targets. The presence of both methoxyphenyl and benzyl groups provides distinct chemical environments that can be selectively modified during synthetic transformations.

Molecular Structure and Physical Properties

The molecular architecture of this compound encompasses a glucopyranose ring system with strategic substitutions that confer specific chemical properties. The compound possesses a molecular formula of C20H24O7 and a molecular weight of 376.4 grams per mole, reflecting its substantial molecular complexity. The structure incorporates a six-membered pyranose ring derived from glucose, with the 3-position hydroxyl group protected by a benzyl ether linkage and the anomeric position connected to a 4-methoxyphenyl group through a glycosidic bond.

Table 1: Fundamental Molecular Properties

The three-dimensional conformation of the molecule reveals important stereochemical features that influence its chemical behavior. The glucopyranose ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered sugar rings. The benzyl protecting group at the 3-position extends away from the ring system, providing steric bulk that can influence the accessibility of neighboring hydroxyl groups during chemical reactions. The 4-methoxyphenyl aglycone at the anomeric position adopts a beta configuration, which places this aromatic system in an equatorial orientation relative to the pyranose ring.

Stereochemical Configuration and Conformational Analysis

The stereochemical complexity of this compound arises from multiple chiral centers within the glucopyranose framework. The compound contains five stereogenic centers, designated as (2R,3R,4S,5R,6S), which define the absolute configuration of each carbon atom in the pyranose ring. This specific stereochemical arrangement corresponds to the D-glucose configuration, which is the naturally occurring form of glucose and the most commonly used in synthetic applications.

The beta anomeric configuration at the C1 position is particularly significant, as it influences both the chemical reactivity and biological activity of the compound. Nuclear magnetic resonance spectroscopic studies have confirmed the beta configuration through characteristic coupling constants, with the anomeric proton showing a large vicinal coupling constant (7.8-8.4 Hz) indicative of the axial-equatorial relationship between H1 and H2 protons. This stereochemical feature distinguishes the compound from its alpha anomer and contributes to its specific recognition by enzymes and other biological macromolecules.

Table 2: Stereochemical Descriptors and Spectroscopic Data

The conformational preferences of the molecule are influenced by both intramolecular interactions and the presence of substituent groups. The benzyl group at the 3-position introduces conformational constraints that affect the overall molecular geometry. Computational studies and crystallographic analyses, when available, provide detailed insights into the preferred conformations and the factors that stabilize specific molecular arrangements.

Functional Group Analysis and Chemical Properties

The functional group architecture of this compound encompasses multiple reactive sites that contribute to its versatility in synthetic applications. The compound contains four free hydroxyl groups located at the 2, 4, and 6 positions of the glucose ring, along with the primary alcohol at the 6-position. These hydroxyl groups exhibit different reactivity patterns due to their distinct chemical environments and steric accessibility.

The 4-methoxyphenyl group serves as both a protecting group for the anomeric position and a potential site for further chemical modification. The methoxy substituent on the phenyl ring provides electron-donating character, which can influence the stability of the glycosidic bond and the reactivity of the aromatic system. This aromatic moiety can participate in various chemical transformations, including electrophilic aromatic substitution reactions and oxidative modifications.

The benzyl ether protecting group at the 3-position represents a strategically important structural feature that allows for selective manipulation of other hydroxyl groups. Benzyl ethers are well-established protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions and their removability through hydrogenolysis or other selective deprotection methods. This protecting group strategy enables complex synthetic sequences where multiple hydroxyl groups must be differentiated and modified in a controlled manner.

The primary alcohol function at the 6-position exhibits enhanced reactivity compared to the secondary hydroxyl groups, making it a preferred site for selective functionalization. This reactivity difference can be exploited in synthetic applications where regioselective modification is required. The chemical environment of each hydroxyl group has been characterized through nuclear magnetic resonance spectroscopy, providing detailed information about their electronic environments and potential for chemical modification.

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFTCBIXZWFIZ-LTFPLMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441606 | |

| Record name | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303127-80-2 | |

| Record name | 4-Methoxyphenyl 3-O-(phenylmethyl)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303127-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Selective Benzylation of D-Glucose Derivatives

A common approach to prepare 3-O-benzylated glucose derivatives involves selective benzylation of methyl α-D-glucopyranoside, which serves as a key intermediate. The benzylation is typically performed using benzyl chloride in the presence of sodium hydride as a base.

Koto’s Method (Original Protocol):

Heating methyl α-D-glucopyranoside with benzyl chloride and sodium hydride results in partial benzylation, producing a mixture of 3-O-benzyl and 4-O-benzyl regioisomers along with fully benzylated products. However, this method lacks regioselectivity and requires chromatographic separation using hazardous solvents like benzene/2-butanone, which is undesirable and difficult to reproduce reliably.Improved Synthetic Approach:

To overcome the limitations of Koto’s method, an improved protocol involves:- Controlled benzylation under similar conditions but followed by an acylation-purification-deacylation sequence .

- This sequence involves benzoylation or acetylation of the benzylation product mixture to derivatize the regioisomers, facilitating easier chromatographic separation.

- Subsequent deprotection under Zemplén conditions (methanolic sodium methoxide) regenerates the selectively benzylated glucose derivatives with high purity and yield.

This approach provides consistent results and simplifies the separation of regioisomers, yielding the desired 3-O-benzylated glucose derivative in improved yields (around 29% isolated yield after purification) and purity.

Glycosylation to Form 4-Methoxyphenyl Glycoside

Once the selectively benzylated glucose intermediate is obtained, the glycosylation step involves coupling the glucose moiety to the 4-methoxyphenyl group to form the glycosidic bond.

- The 4-methoxyphenyl group can be introduced via glycosylation using activated sugar donors (e.g., glycosyl halides or trichloroacetimidates) under acidic or Lewis acid catalysis.

- The β-anomeric configuration is typically favored by controlling reaction conditions and the choice of protecting groups on the sugar.

Detailed Experimental Conditions (Based on Improved Benzylation)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzylation | Methyl α-D-glucopyranoside, benzyl chloride, NaH, 100°C | Sodium hydride added portionwise; heating for 3-5 hours |

| Work-up | Quenching with ice-water, extraction with dichloromethane | Organic phase dried and concentrated |

| Acylation (benzoylation) | Benzoyl chloride, DMAP, pyridine, 50°C, 2.5 h | Derivatizes regioisomers for easier separation |

| Purification | Silica gel chromatography (ethyl acetate/toluene gradient) | Separation of 3-O and 4-O regioisomers |

| Deacylation | Zemplén conditions (NaOMe in MeOH) | Removes acyl groups, regenerates benzylated product |

| Glycosylation | Activated sugar donor + 4-methoxyphenol, Lewis acid catalyst | Forms 4-methoxyphenyl β-D-glucopyranoside |

Data Table: Yields and Purity of Key Steps

| Compound/Step | Yield (%) | Purity Notes | Remarks |

|---|---|---|---|

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH regioisomer) | 29 | Isolated as clear syrup after chromatography | Improved regioselectivity after acylation step |

| Fully benzylated derivative | 5–20 | Easily separated by chromatography | Side product |

| Benzoylation of regioisomer mixture | 65–71 | Facilitates separation of regioisomers | Benzoyl chloride or EDC/DMAP used |

| Deacylation (Zemplén) | 91–93 | High yield regeneration of benzylated product | Clean removal of acyl groups |

Notes on Formulation and Solubility (Related to Preparation)

- For in vivo studies, 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside stock solutions are prepared by dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear formulations suitable for administration.

- The preparation method emphasizes stepwise addition of solvents with physical aids like vortexing or ultrasound to ensure clarity and solubility.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Applications De Recherche Scientifique

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a glycoside compound with diverse applications in pharmaceutical development, biochemical research, the food industry, cosmetic formulations, material science, and scientific research . Its molecular formula is C18H22O6 and its molecular weight is 342.37 g/mol.

Applications

Pharmaceutical Development

- 4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside can serve as a lead in drug discovery, especially for treating metabolic disorders, because of its ability to modulate glucose metabolism .

- Researchers have explored its use as a potential lead compound in the development of anti-cancer therapies .

- It can serve as a potential lead in drug design, particularly for targeting specific biological pathways, enhancing the efficacy of therapeutic agents .

Biochemical Research

- 4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside is used in studies examining enzyme interactions and carbohydrate metabolism, providing insights into cellular processes that can lead to advancements in biotechnology .

- The compound plays a role in studying enzyme interactions and metabolic pathways, providing insights into cellular processes .

- It is utilized in the investigation of carbohydrate-binding proteins and the synthesis of glycan libraries for screening against glycan-binding proteins.

Food Industry

- 4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside can be explored as a natural sweetener or flavor enhancer, appealing to the growing demand for healthier food alternatives .

- It can be explored for its potential as a natural preservative or flavor enhancer, contributing to food safety and quality .

Cosmetic Formulations

- Its antioxidant properties make it a candidate for skin care products, helping to protect against oxidative stress and improve skin health .

- Its properties may be harnessed in cosmetic products for skin benefits, such as moisturizing and antioxidant effects, appealing to the growing demand for natural ingredients .

Material Science

- 4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside can be incorporated into polymer matrices to enhance material properties, making it useful in developing advanced materials for various applications .

Scientific Research

- This compound is widely used in scientific research, particularly in the field of glycoscience.

- It is used as a precursor in the synthesis of diverse glycosides, which are important for studying carbohydrate chemistry and developing glycomimetic compounds.

- It plays a role in the development of glycosyl donors and acceptors that mimic natural glycosides, offering insights into enzyme-substrate specificity and molecular recognition.

- It is employed in the production of glycosylated products and as an intermediate in various synthetic pathways.

This compound is a glycoside compound that has garnered attention for its potential biological activities, including anti-infective, anti-inflammatory, and anticancer properties. The compound's structure, which includes a methoxyphenyl group and a glucopyranoside moiety, suggests diverse interactions with biological targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and viruses, demonstrating effectiveness in inhibiting growth and replication.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus and Escherichia coli |

| Viruses | Reduced replication rates in HIV and Influenza A virus |

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This action can be beneficial in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Research indicates that this compound may have anticancer effects by:

- Inducing cell cycle arrest in cancer cells.

- Promoting apoptosis through mitochondrial pathways.

- Inhibiting tumor growth in animal models.

Case Studies

Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MDA-MB-231) showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside involves its ability to form stable glycosidic linkages. The benzyl group at the 3-O position stabilizes the glucose core, allowing for selective modification of hydroxyl groups at other positions. This stability is crucial for further glycosylation or functionalization processes. The presence of the methoxyphenyl group provides additional stability, reducing the potential for unwanted side reactions during complex synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aglycone Variations

- 4-Methylumbelliferyl β-D-glucopyranoside (): This compound replaces the 4-methoxyphenyl group with a fluorescent 4-methylumbelliferyl aglycone. It serves as a substrate for β-glucosidase assays due to its fluorescence upon enzymatic cleavage, whereas the 4-methoxyphenyl analog lacks this property .

- Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside (): The benzyl aglycone simplifies the structure but reduces steric bulk compared to 4-methoxyphenyl. This impacts solubility and reactivity in glycosylation, as bulkier aglycones may hinder donor-acceptor interactions .

Protective Group Strategies

- Methyl 4,6-O-Benzylidene-α-D-glucopyranoside (): The cyclic 4,6-O-benzylidene group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive 3-O-benzyl group in the target compound. Benzylidene acetals are preferred for temporary protection, while benzyl groups are retained for long-term stability .

- 4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside (): Incorporates orthogonal protective groups (acetyl, allyl, benzylidene), allowing sequential deprotection. The allyl group can be removed under mild Pd⁰ conditions, offering flexibility absent in the 3-O-benzyl derivative .

Reactivity in Glycosylation

- p-Methoxyphenyl 6-O-Benzoyl-2,4-di-O-benzyl-beta-D-glucopyranoside (): The 6-O-benzoyl and 2,4-di-O-benzyl groups enhance solubility in organic solvents, improving reactivity as glycosyl donors.

- Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside (): Extensive benzylation increases lipophilicity, reducing aqueous solubility but improving stability in anhydrous glycosylation conditions. The target compound’s single benzyl group balances reactivity and solubility .

Physical and Chemical Properties

- Solubility :

Benzyl-protected derivatives (e.g., ) are less polar than acetylated analogs (), favoring organic-phase reactions. The 4-methoxyphenyl aglycone introduces moderate polarity, enhancing compatibility with mixed solvent systems . - Stability : Benzylidene-protected compounds () degrade under acidic conditions, whereas 3-O-benzyl derivatives remain intact, enabling sequential deprotection strategies .

Activité Biologique

4-Methoxyphenyl 3-O-benzyl-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities, including anti-infective, anti-inflammatory, and anticancer properties. The compound's structure, which includes a methoxyphenyl group and a glucopyranoside moiety, suggests diverse interactions with biological targets.

- Chemical Name : this compound

- CAS Number : 303127-80-2

- Molecular Formula : C18H22O6

- Molecular Weight : 342.37 g/mol

The biological activity of this compound is attributed to its interaction with various cellular pathways and molecular targets. Notable mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses, including HIV and influenza, by disrupting viral replication cycles .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and viruses, demonstrating effectiveness in inhibiting growth and replication.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus and Escherichia coli |

| Viruses | Reduced replication rates in HIV and Influenza A virus |

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This action can be beneficial in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Research indicates that this compound may have anticancer effects by:

- Inducing cell cycle arrest in cancer cells.

- Promoting apoptosis through mitochondrial pathways.

- Inhibiting tumor growth in animal models.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MDA-MB-231) showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

- Animal Models : In vivo studies demonstrated that administration of the compound reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside?

The synthesis typically involves glycosylation of a protected glucose derivative with a 4-methoxyphenyl acceptor. Key steps include:

- Protection/Deprotection Strategy : Use of benzyl groups to protect hydroxyl positions (e.g., 3-O-benzylation) to ensure regioselectivity .

- Glycosylation Conditions : Activation of the glycosyl donor (e.g., trichloroacetimidate or thioglycoside) under acidic catalysis (e.g., TMSOTf or NIS/TfOH) .

- Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) to isolate the product . Yield optimization requires precise control of temperature (−20°C to room temperature) and solvent polarity (dichloromethane or acetonitrile) .

Q. How is the compound characterized structurally and analytically?

- NMR Spectroscopy : H and C NMR confirm glycosidic linkage (β-configuration at anomeric carbon, δ ~100-105 ppm for C1) and benzyl/methoxy group positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] at m/z 309.1 for CHO) .

- UV/Vis Analysis : λmax at 224, 246, 252, and 280 nm indicates aromatic and conjugated systems .

- Purity Assessment : HPLC with C18 columns (≥98% purity, mobile phase: water/acetonitrile) .

Advanced Research Questions

Q. How can low yields in glycosylation steps be mitigated during synthesis?

Contradictions in reported yields (30–70%) arise from:

- Donor Reactivity : Use of 2,3,4,6-tetra-O-acetylated glucose donors improves stability but may reduce anomeric leaving-group efficiency .

- Steric Hindrance : Bulky benzyl groups at the 3-O position require prolonged reaction times (24–48 hrs) .

- Catalyst Screening : Lewis acids like BF·EtO enhance glycosylation efficiency in sterically crowded systems .

Q. How do structural modifications (e.g., benzyl vs. acetyl groups) impact biological activity?

- Benzyl Group Role : The 3-O-benzyl moiety increases lipophilicity (logP ~1.5), enhancing membrane permeability in cell-based assays .

- Comparative Studies : Methylarbutin (4-Methoxyphenyl-β-D-glucopyranoside) shows ice-recrystallization inhibition activity (IC ~0.5 mM in red blood cell assays), whereas benzyl derivatives may alter protein-binding kinetics .

- Enzymatic Stability : Benzyl protection reduces hydrolysis by β-glucosidases compared to acetylated analogs .

Q. What advanced techniques resolve contradictions in biological activity data?

Discrepancies in activity (e.g., inhibition vs. stabilization) are addressed via:

- Assay Standardization : Use of fluorogenic substrates (e.g., 4-Methylumbelliferyl-β-D-glucoside) to quantify β-glucosidase inhibition .

- Molecular Dynamics Simulations : Modeling interactions with carbohydrate-binding proteins (e.g., lectins) to predict binding affinities .

- Comparative Metabolomics : Tracking downstream metabolic perturbations in cell models exposed to the compound .

Methodological Recommendations

- Synthetic Challenges : Prioritize orthogonal protection (e.g., benzyl for 3-OH, acetyl for 2/4/6-OH) to streamline deprotection .

- Analytical Workflow : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Include negative controls (e.g., non-benzylated analogs) to isolate the impact of the 3-O-benzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.